molecular formula C23H23F3N2O B10836933 5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B10836933
M. Wt: 400.4 g/mol
InChI Key: QEEBNTVAPQWKOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of substituted oxadiazole compounds involves several steps. One common synthetic route includes the reaction of ethyl phenylcyclohexyl oxadiazole with various alkyl and phenyl groups under controlled conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Substituted oxadiazole compounds undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxadiazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like sodium hydride or lithium diisopropylamide.

Scientific Research Applications

Substituted oxadiazole compounds have a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of substituted oxadiazole compounds involves their interaction with the sphingosine-1-phosphate receptor. This receptor is a bioactive lysophospholipid that elicits diverse physiological effects on most types of cells and tissues. When these compounds bind to the receptor, they can mediate cell proliferation and suppress apoptosis, making them potential candidates for cancer therapy .

Comparison with Similar Compounds

Substituted oxadiazole compounds can be compared with other similar compounds, such as:

    Thiadiazoles: These compounds have a similar structure but contain sulfur instead of oxygen in the ring.

    Triazoles: These compounds have three nitrogen atoms in the ring and are known for their antifungal properties.

    Tetrazoles: These compounds contain four nitrogen atoms in the ring and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of substituted oxadiazole compounds lies in their ability to interact with specific receptors and their potential therapeutic applications .

Properties

Molecular Formula

C23H23F3N2O

Molecular Weight

400.4 g/mol

IUPAC Name

5-[2-(1-phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H23F3N2O/c24-23(25,26)19-11-7-8-17(16-19)21-27-20(29-28-21)12-15-22(13-5-2-6-14-22)18-9-3-1-4-10-18/h1,3-4,7-11,16H,2,5-6,12-15H2

InChI Key

QEEBNTVAPQWKOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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